molecular formula C12H15NO2 B8581377 Methyl 3-(pyrrolidin-3-YL)benzoate

Methyl 3-(pyrrolidin-3-YL)benzoate

Cat. No.: B8581377
M. Wt: 205.25 g/mol
InChI Key: XZRHSWHHASZAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(pyrrolidin-3-YL)benzoate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyrrolidin-3-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(pyrrolidin-3-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-3-YL)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins, influencing their activity. For instance, docking analyses suggest that similar compounds may bind to the podophyllotoxin pocket of gamma tubulin, affecting cell division and exhibiting anticancer activity . The ester group may also undergo hydrolysis, releasing the active pyrrolidine derivative .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3

InChI Key

XZRHSWHHASZAOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[1-(phenoxyacetyl)-2,3-dihydro-1H-pyrrol-3-yl]benzoate (0.5 g, 0.001 mol) in methanol (15 mL, 0.37 mol) was added 10% Pd/C (80 mg), and the resulting suspension was stirred under 1 atm of H2 (balloon) for 5 h. The mixture was filtered and the filtrate was concentrated to afford the desired product.
Name
methyl 3-[1-(phenoxyacetyl)-2,3-dihydro-1H-pyrrol-3-yl]benzoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

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